molecular formula C16H20O3 B14214137 7-Formyloct-7-en-1-yl benzoate CAS No. 832688-88-7

7-Formyloct-7-en-1-yl benzoate

Katalognummer: B14214137
CAS-Nummer: 832688-88-7
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: BFOZDDMFOOVNBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Formyloct-7-en-1-yl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a formyloctenyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloct-7-en-1-yl benzoate typically involves the esterification of 7-formyloct-7-en-1-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Formyloct-7-en-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: 7-Carboxyoct-7-en-1-yl benzoate

    Reduction: 7-Hydroxyoct-7-en-1-yl benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Wirkmechanismus

The mechanism of action of 7-Formyloct-7-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the benzoate ester can participate in ester hydrolysis and transesterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Formyloct-7-en-1-yl benzoate is unique due to its formyloctenyl chain, which imparts distinct chemical and physical properties compared to other benzoate esters. This structural feature allows for specific interactions and applications that are not observed with other similar compounds.

Eigenschaften

CAS-Nummer

832688-88-7

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

7-formyloct-7-enyl benzoate

InChI

InChI=1S/C16H20O3/c1-14(13-17)9-5-2-3-8-12-19-16(18)15-10-6-4-7-11-15/h4,6-7,10-11,13H,1-3,5,8-9,12H2

InChI-Schlüssel

BFOZDDMFOOVNBO-UHFFFAOYSA-N

Kanonische SMILES

C=C(CCCCCCOC(=O)C1=CC=CC=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.